molecular formula C14H12N2O4 B1330588 Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate CAS No. 71071-46-0

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Cat. No.: B1330588
CAS No.: 71071-46-0
M. Wt: 272.26 g/mol
InChI Key: HBWBVIDKBKOVEX-UHFFFAOYSA-N
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Description

Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate is an organic compound that belongs to the bipyridine family. It is characterized by two pyridine rings connected at the 2 and 2’ positions, with carboxylate groups at the 4 and 4’ positions, and methyl groups attached to the carboxylate groups. This compound is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions.

Scientific Research Applications

Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate has numerous applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and photophysical properties.

    Biology: The compound is used in the synthesis of metal-based drugs and probes for biological imaging.

    Medicine: Metal complexes of Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate are investigated for their potential as anticancer agents.

    Industry: It is used in the development of materials for electronic devices and sensors.

Safety and Hazards

While specific safety and hazard information for Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate is not available, it is generally recommended to handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate and similar compounds could involve further exploration of their potential applications in various fields, such as coordination chemistry, supramolecular chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate typically involves the esterification of [2,2’-bipyridine]-4,4’-dicarboxylic acid. One common method is the reaction of [2,2’-bipyridine]-4,4’-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: N-oxides of Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate.

    Reduction: Dimethyl [2,2’-bipyridine]-4,4’-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate primarily involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine rings coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, electron transfer processes, and photochemical reactions. The specific molecular targets and pathways depend on the metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate can be compared with other bipyridine derivatives such as:

    2,2’-Bipyridine: Lacks the carboxylate and methyl groups, making it less versatile in forming ester derivatives.

    4,4’-Bipyridine: Has different substitution patterns, affecting its coordination chemistry and applications.

    6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups at different positions, influencing its steric and electronic properties.

The uniqueness of Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate lies in its specific substitution pattern, which allows for the formation of ester derivatives and enhances its utility in various chemical and biological applications.

Properties

IUPAC Name

methyl 2-(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-15-11(7-9)12-8-10(4-6-16-12)14(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWBVIDKBKOVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315836
Record name Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71071-46-0
Record name 71071-46-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297840
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,2'-Bipyridine-4,4'-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine in coordination chemistry?

A1: 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine is a bidentate ligand that readily forms stable complexes with various transition metals. This property makes it a popular choice for developing catalysts, photosensitizers, and luminescent materials. [, , , ]

Q2: How does the structure of 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine influence its coordination behavior?

A2: The two nitrogen atoms in the bipyridine core act as electron-pair donors, forming coordinate bonds with metal ions. The methoxycarbonyl groups at the 4 and 4' positions influence the electron density of the bipyridine ring system, impacting the metal's redox potential and the complex's photophysical properties. [, ]

Q3: Can you provide examples of how 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine is used in the development of photoactive compounds?

A3: This compound serves as a ligand in ruthenium(II) complexes for dye-sensitized solar cells (DSSCs). Its inclusion influences the complex's light absorption properties, crucial for efficient light harvesting in DSSCs. [] Additionally, it's used in chromium(III) complexes designed as potent photooxidants for photochemical applications. []

Q4: How does 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine contribute to the properties of the metal complexes it forms?

A4: The presence of 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine in metal complexes can shift the metal's redox potential, affecting its ability to donate or accept electrons. This is exemplified by the positive shift observed in the "Cr(III/II)" reduction potential in chromium(III) complexes incorporating this ligand. []

Q5: Are there any studies investigating the structure-activity relationship (SAR) of 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine derivatives?

A5: Research on ruthenium(II) complexes containing 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine and different co-ligands explored the impact of these structural modifications on the complex's electrochemical and light-harvesting properties, highlighting the potential for tuning material properties through ligand modification. []

Q6: How does 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine contribute to the development of catalytic systems?

A6: This compound acts as a ligand in rhenium-based catalysts for CO2 photoreduction. The electron-withdrawing nature of the methoxycarbonyl groups influences the catalyst's activity and selectivity for CO production. []

Q7: What analytical techniques are commonly employed to characterize 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine and its metal complexes?

A7: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide information about the compound's structure, purity, and coordination environment in metal complexes. [, , ]

Q8: Are there any reported practical synthesis methods for 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine?

A8: A practical approach involves the synthesis of dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate as a precursor. This method avoids excessive impurities and simplifies the purification process compared to direct bromination methods. []

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